![molecular formula C9H4FNS B15057725 7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
7-Fluorobenzo[b]thiophene-2-carbonitrile
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Overview
Description
7-Fluorobenzo[b]thiophene-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C9H4FNS. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 7th position and a cyano group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with 2-benzo[b]thienyllithium to yield the desired product . The reaction conditions often require the use of specific solvents and temperature control to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is investigated for its potential biological activities, including as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano group also plays a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
7-Fluorobenzo[b]thiophene: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Fluorobenzo[b]thiophene: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine atom, resulting in different biological and chemical properties
Uniqueness: 7-Fluorobenzo[b]thiophene-2-carbonitrile’s unique combination of a fluorine atom and a cyano group makes it particularly valuable in research and industrial applications. Its distinct chemical properties allow for versatile reactivity and potential biological activities that are not observed in similar compounds .
Biological Activity
7-Fluorobenzo[b]thiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
This compound contains a fluorine atom, which enhances its binding affinity and metabolic stability. This unique structure allows for various chemical modifications that can influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies assessing its efficacy, the compound demonstrated:
- Inhibition of Bacterial Growth : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis, though specific pathways require further investigation.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Gram-positive | Moderate inhibition | |
Gram-negative | Significant inhibition |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxic effects on HeLa cells, with IC50 values indicating potent activity.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have assessed the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains .
- Anticancer Evaluation : In vitro studies highlighted its ability to reduce cell viability in lung cancer cells (A549), showing promise for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
Properties
Molecular Formula |
C9H4FNS |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
InChI Key |
DIMGGWIZMZCDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)C#N |
Origin of Product |
United States |
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